8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves the construction of the imidazo[2,1-c][1,2,4]triazine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethoxyphenyl derivatives with isopropylamine and other reagents under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazines: These compounds share a similar core structure and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of biological applications, indole derivatives are structurally related to imidazo[2,1-c][1,2,4]triazines.
Uniqueness
8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific functional groups and the resulting biological activities.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-propan-2-yl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-25-13-7-5-12(6-8-13)21-9-10-22-16(24)14(19-20-17(21)22)15(23)18-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHNJOSXXMNGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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